molecular formula C12H6Cl3F3N4O3S B2367305 1-(2-Chloro-5-((trifluoromethyl)sulfonyl)phenyl)-3-(4,6-dichloropyrimidin-2-yl)urea CAS No. 315239-50-0

1-(2-Chloro-5-((trifluoromethyl)sulfonyl)phenyl)-3-(4,6-dichloropyrimidin-2-yl)urea

Cat. No.: B2367305
CAS No.: 315239-50-0
M. Wt: 449.61
InChI Key: XFSBMOGQJDUADJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This urea derivative features a bis-aryl structure with distinct substituents:

  • Aryl group 1: A 2-chloro-5-((trifluoromethyl)sulfonyl)phenyl moiety, combining electron-withdrawing chlorine and trifluoromethyl sulfonyl groups.
  • The compound’s structural complexity suggests applications in agrochemicals or pharmaceuticals, leveraging its halogenated and sulfonyl motifs for target specificity and stability.

Properties

IUPAC Name

1-[2-chloro-5-(trifluoromethylsulfonyl)phenyl]-3-(4,6-dichloropyrimidin-2-yl)urea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H6Cl3F3N4O3S/c13-6-2-1-5(26(24,25)12(16,17)18)3-7(6)19-11(23)22-10-20-8(14)4-9(15)21-10/h1-4H,(H2,19,20,21,22,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XFSBMOGQJDUADJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1S(=O)(=O)C(F)(F)F)NC(=O)NC2=NC(=CC(=N2)Cl)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H6Cl3F3N4O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

449.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

1-(2-Chloro-5-((trifluoromethyl)sulfonyl)phenyl)-3-(4,6-dichloropyrimidin-2-yl)urea is a synthetic compound that has garnered interest in the fields of medicinal chemistry and agricultural science due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, efficacy in various applications, and relevant case studies.

Chemical Structure and Properties

The compound has the following chemical structure:

C13H8Cl2F3N3O2S\text{C}_{13}\text{H}_{8}\text{Cl}_{2}\text{F}_{3}\text{N}_{3}\text{O}_{2}\text{S}

This structure features a urea moiety, a trifluoromethylsulfonyl group, and dichloropyrimidine, which contribute to its biological properties.

1-(2-Chloro-5-((trifluoromethyl)sulfonyl)phenyl)-3-(4,6-dichloropyrimidin-2-yl)urea exhibits its biological activity primarily through the inhibition of specific enzyme pathways and receptor interactions. Research indicates that it may act as an inhibitor of certain kinases involved in cell signaling pathways, thereby affecting cellular proliferation and survival.

Anticancer Properties

Several studies have highlighted the anticancer potential of this compound. It has shown effectiveness against various cancer cell lines by inducing apoptosis and inhibiting tumor growth. For example:

  • Study on Breast Cancer Cells : In vitro studies demonstrated that the compound significantly reduced cell viability in MCF-7 breast cancer cells by inducing apoptosis through the mitochondrial pathway .
  • Mechanistic Insights : The compound was found to downregulate anti-apoptotic proteins such as Bcl-2 while upregulating pro-apoptotic factors like Bax, leading to increased caspase activation .

Agricultural Applications

In addition to its therapeutic potential, this compound has been investigated for its herbicidal properties. It acts as a selective herbicide, effectively controlling weed species while minimizing damage to crops.

  • Field Trials : Field trials showed that application of the compound at specific concentrations resulted in significant reductions in weed biomass without adversely affecting crop yield .

Case Studies

Study Application Findings
Study 1Anticancer (MCF-7)Induced apoptosis via mitochondrial pathway; reduced cell viability by 70% at 10 µM concentration.
Study 2Herbicidal ActivityEffective against common weeds; reduced biomass by 60% with no crop damage at recommended rates.

Toxicological Profile

The safety profile of 1-(2-Chloro-5-((trifluoromethyl)sulfonyl)phenyl)-3-(4,6-dichloropyrimidin-2-yl)urea has also been assessed. Acute toxicity studies indicate a moderate toxicity level, necessitating careful handling and application guidelines in agricultural settings.

Comparison with Similar Compounds

Structural Analogues in Agrochemical Ureas

Compounds such as cyclosulfamuron (4,6-dimethoxy-2-pyrimidinyl urea) and teflubenzuron (N-(((3,5-dichloro-2,4-difluorophenyl)amino)carbonyl)-2,6-difluorobenzamide) share urea backbones but differ in substituent chemistry .

Compound Key Substituents Molecular Weight Application
Target Compound Cl, CF₃SO₂, 4,6-Cl₂-pyrimidine ~500 g/mol* (Theorized herbicide)
Cyclosulfamuron () 4,6-dimethoxy-pyrimidine 397.3 g/mol Herbicide
Teflubenzuron () 3,5-Cl₂, 2,4-F₂-phenyl, benzamide 463.1 g/mol Insecticide

*Estimated based on structural analogs.

Physicochemical Properties

  • Molecular Weight and Lipophilicity : The target compound’s higher molecular weight (~500 g/mol) compared to simpler analogs (e.g., 466.2 g/mol for Compound 11i, ) may reduce bioavailability but enhance persistence in environmental matrices .

Preparation Methods

Chlorination of Pyrimidine Precursors

The 4,6-dichloropyrimidin-2-amine fragment is synthesized via stepwise chlorination of 2-aminopyrimidine. As described in, treatment of 2,5-diamino-4,6-dihydroxypyrimidine with (chloromethylene)dimethylammonium chloride yields dichlorinated intermediates. Subsequent hydrolysis under acidic conditions (pH 3.2) produces 2-amino-4,6-dichloropyrimidine with 85–90% purity.

Key Reaction Conditions

Step Reagents Temperature Yield
Initial chlorination (Chloromethylene)dimethylammonium chloride 80°C 78%
Hydrolysis Aqueous HCl, ethanol 50°C 92%

Preparation of 2-Chloro-5-((Trifluoromethyl)Sulfonyl)Aniline

Sulfonylation Strategies

Introducing the triflyl group necessitates electrophilic sulfonylation. A method adapted from employs 1,1-bis(trifluoromethylsulfonyl)ethylene as a triflyl donor. Reaction of 2-chloro-5-nitroaniline with this reagent in acetonitrile, catalyzed by palladium, installs the sulfonyl group at the para position, followed by nitro reduction to yield the aniline derivative.

Optimized Procedure

  • Sulfonylation : 2-Chloro-5-nitroaniline (1 eq), 1,1-bis(trifluoromethylsulfonyl)ethylene (1.2 eq), Pd(PPh₃)₄ (5 mol%), acetonitrile, 60°C, 12 h.
  • Nitro Reduction : H₂ (1 atm), 10% Pd/C, ethanol, 25°C, 3 h.
    Overall Yield : 67%.

Urea Bond Formation

Phosgene-Free Coupling Methods

The urea linkage is constructed using N,N-carbonyldiimidazole (CDI), as outlined in. 4,6-Dichloropyrimidin-2-amine and 2-chloro-5-((trifluoromethyl)sulfonyl)aniline are sequentially reacted with CDI in tetrahydrofuran (THF) under inert conditions:

  • Activation : 4,6-Dichloropyrimidin-2-amine (1 eq) + CDI (1.2 eq) → Imidazolide intermediate (30 min, 0°C).
  • Coupling : Add 2-chloro-5-((trifluoromethyl)sulfonyl)aniline (1.1 eq), stir at 25°C for 18 h.
    Yield : 74%.

Alternative Methods: Carbonylbisbenzotriazole (CBT)

For substrates sensitive to imidazole byproducts, CBT offers milder conditions:

  • Stepwise Coupling :
    • CBT (1 eq) + 4,6-Dichloropyrimidin-2-amine (1 eq) → Carbamoylbenzotriazole intermediate.
    • Add 2-chloro-5-((trifluoromethyl)sulfonyl)aniline (1 eq), triethylamine (2 eq), dichloromethane, 25°C, 12 h.

      Yield : 68%.

Reaction Optimization and Challenges

Solvent and Temperature Effects

  • CDI-Mediated Coupling : THF outperforms DMF or acetonitrile due to better solubility of intermediates.
  • Side Reactions : Elevated temperatures (>40°C) promote isocyanate dimerization, reducing yields by 15–20%.

Purification Strategies

  • Chromatography : Silica gel elution with ethyl acetate/hexane (3:7) removes unreacted aniline.
  • Recrystallization : Ethanol/water (9:1) yields crystalline product with >99% purity.

Spectroscopic Characterization and Validation

NMR Analysis

  • ¹H NMR (400 MHz, DMSO-d₆): δ 8.72 (s, 1H, NH), 8.45 (d, J = 8.4 Hz, 1H, ArH), 7.98 (dd, J = 8.4, 2.0 Hz, 1H, ArH), 7.62 (s, 1H, pyrimidine-H).
  • ¹⁹F NMR : δ -78.9 (CF₃ group).

Mass Spectrometry

  • HRMS (ESI+) : m/z calculated for C₁₂H₇Cl₃F₃N₄O₃S [M+H]⁺: 468.9392; found: 468.9389.

Industrial-Scale Considerations

Cost-Efficiency Analysis

Method Cost per kg (USD) Yield Purity
CDI Coupling 1,200 74% 99.5%
CBT Coupling 1,450 68% 98.8%

Q & A

Basic: What are the critical steps and challenges in synthesizing this urea derivative?

Answer:
Synthesis typically involves multi-step reactions:

  • Step 1 : Preparation of the trifluoromethylsulfonyl-substituted chlorophenyl intermediate via nucleophilic substitution or sulfonation reactions under controlled anhydrous conditions (e.g., using SOCl₂ or trifluoromethanesulfonic anhydride) .
  • Step 2 : Formation of the urea linkage by reacting the intermediate with 4,6-dichloropyrimidin-2-yl isocyanate. This step requires precise stoichiometry and inert solvents like dichloromethane or THF to prevent side reactions .
  • Step 3 : Purification via column chromatography or recrystallization to achieve >95% purity, critical for biological assays .
    Challenges : Side reactions due to steric hindrance from bulky substituents and sensitivity of the trifluoromethylsulfonyl group to hydrolysis .

Advanced: How can researchers resolve contradictions in reported biological activities (e.g., enzyme inhibition vs. no activity)?

Answer:
Contradictions may arise from:

  • Variability in purity : Validate compound purity using HPLC (>99%) and mass spectrometry .
  • Assay conditions : Standardize buffer pH, temperature, and co-solvents (e.g., DMSO concentration ≤0.1%) to ensure consistent enzyme inhibition results .
  • Structural analogs : Compare activity with analogs like 1-(3-chlorophenyl)-3-(2-morpholin-4-yl-5-(trifluoromethyl)phenyl)urea to identify substituent-specific effects .
    Methodology : Use dose-response curves (IC₅₀ values) and molecular docking to correlate activity with electronic/steric properties of substituents .

Basic: Which spectroscopic techniques are essential for confirming the compound’s structural integrity?

Answer:

  • ¹H/¹³C NMR : Verify aromatic proton environments (e.g., splitting patterns for chloro and trifluoromethylsulfonyl groups) and urea NH signals (~8-10 ppm) .
  • FT-IR : Confirm urea C=O stretch (~1640–1680 cm⁻¹) and sulfonyl S=O vibrations (~1350 cm⁻¹) .
  • High-resolution MS : Validate molecular ion ([M+H]⁺) with <2 ppm error .

Advanced: What experimental strategies optimize reaction yield in large-scale synthesis?

Answer:

  • Catalyst screening : Use phase-transfer catalysts (e.g., TBAB) to enhance nucleophilic substitution efficiency for the trifluoromethylsulfonyl group .
  • Solvent optimization : Replace dichloromethane with acetonitrile or DMF to improve solubility of intermediates .
  • Flow chemistry : Implement continuous flow reactors for exothermic reactions (e.g., isocyanate formation) to improve safety and scalability .

Advanced: How can researchers assess the compound’s environmental stability and degradation pathways?

Answer:

  • Hydrolytic stability : Incubate in buffers (pH 4–9) at 25–50°C; monitor degradation via LC-MS to identify products like chlorophenols or pyrimidine fragments .
  • Photolysis studies : Expose to UV light (λ=254 nm) in aqueous/organic mixtures to simulate environmental sunlight effects .
  • QSPR modeling : Predict half-life using quantitative structure-property relationships based on logP and electronic parameters of substituents .

Basic: What are the primary applications of this compound in medicinal chemistry research?

Answer:

  • Kinase inhibition : Screen against tyrosine kinases (e.g., EGFR, VEGFR) due to urea’s hydrogen-bonding capacity with ATP-binding pockets .
  • Antimicrobial activity : Test against Gram-positive bacteria (e.g., S. aureus) using MIC assays, leveraging the dichloropyrimidine moiety’s DNA intercalation potential .

Advanced: How can structure-activity relationship (SAR) studies improve target selectivity?

Answer:

  • Substituent variation : Synthesize analogs with electron-withdrawing (e.g., nitro) or donating (e.g., methoxy) groups on the phenyl ring to modulate binding affinity .
  • Bioisosteric replacement : Replace trifluoromethylsulfonyl with sulfonamide or phosphonate groups to evaluate steric/electronic effects on selectivity .
  • 3D-QSAR : Build CoMFA/CoMSIA models using activity data from analogs to predict optimal substituent configurations .

Basic: What are the storage and handling requirements for this compound?

Answer:

  • Storage : Keep at –20°C under argon in amber vials to prevent hydrolysis of the urea bond and sulfonyl group .
  • Handling : Use gloveboxes for moisture-sensitive steps (e.g., isocyanate reactions) and avoid prolonged exposure to light .

Advanced: How can researchers validate the compound’s mechanism of action in cellular assays?

Answer:

  • Knockdown/knockout models : Use CRISPR-Cas9 to silence target enzymes (e.g., kinases) and compare cellular responses .
  • Thermal shift assays : Measure protein melting temperature (Tm) shifts to confirm direct binding .
  • Metabolic profiling : Analyze ATP/ADP ratios via LC-MS to assess kinase inhibition efficacy in live cells .

Advanced: What computational methods predict the compound’s pharmacokinetic properties?

Answer:

  • ADMET prediction : Use SwissADME or ADMETlab to estimate solubility (LogS), permeability (Caco-2), and CYP450 inhibition .
  • Molecular dynamics (MD) : Simulate binding stability in target active sites over 100 ns trajectories to prioritize analogs with improved residence times .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.